2-Ethoxy-benzenepropanol
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Overview
Description
2-Ethoxy-benzenepropanol, also known by its IUPAC name 3-(2-ethoxyphenyl)-1-propanol, is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.25 g/mol . This compound is characterized by the presence of an ethoxy group attached to a benzene ring, which is further connected to a propanol chain. It is typically found in a yellow solid form and is used in various chemical and industrial applications.
Preparation Methods
The synthesis of 2-Ethoxy-benzenepropanol can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with a suitable Grignard reagent, followed by reduction to yield the desired product. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve the use of catalytic hydrogenation of intermediate compounds or other advanced organic synthesis techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
2-Ethoxy-benzenepropanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Ethoxy-benzenepropanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-benzenepropanol involves its interaction with specific molecular targets and pathways. As an organic compound with an ethoxy group, it can participate in various chemical reactions, influencing the reactivity and stability of the molecules it interacts with. The presence of the benzene ring allows for aromatic interactions, while the propanol chain provides flexibility in its chemical behavior .
Comparison with Similar Compounds
2-Ethoxy-benzenepropanol can be compared with other similar compounds, such as:
2-Methoxy-benzenepropanol: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
2-Propoxy-benzenepropanol: Contains a propoxy group, which affects its solubility and chemical properties.
2-Ethoxy-benzaldehyde: An aldehyde derivative with different reactivity and uses in organic synthesis.
Properties
IUPAC Name |
3-(2-ethoxyphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-13-11-8-4-3-6-10(11)7-5-9-12/h3-4,6,8,12H,2,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKFRAIPJPWIQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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